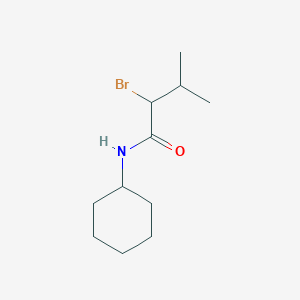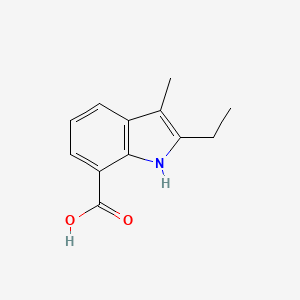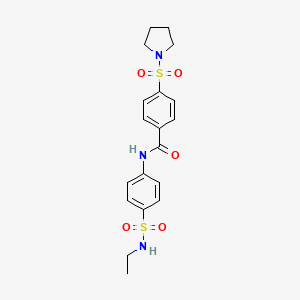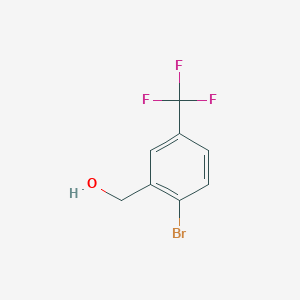
2-Brom-5-(Trifluormethyl)benzylalcohol
Übersicht
Beschreibung
2-Bromo-5-(trifluoromethyl)benzyl alcohol is a fine chemical that is used as an intermediate in the synthesis of other chemicals . It can be used to synthesize novel organic compounds, such as pharmaceuticals and pesticides . The CAS Number for this compound is 869725-53-1 .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of other chemicals . It has been shown to react with various other organic compounds, including amines, thiols, and carboxylic acids .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is C8H6BrF3O . The InChI code for this compound is 1S/C8H6BrF3O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis
This compound has been shown to react with various other organic compounds, including amines, thiols, and carboxylic acids . It is also known for its ability to form complexes with metals .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is 255.03 g/mol . It is a white to yellow solid . The melting point is >110°C , and the boiling point is 262.6°C .Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate in the synthesis of other chemicals . It can be used to synthesize novel organic compounds, such as pharmaceuticals and pesticides .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway . The compound’s interaction with its targets likely involves nucleophilic substitution or free radical reactions .
Biochemical Pathways
It’s known that the compound can be involved in various organic synthesis reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability
Result of Action
As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds rather than exerting direct biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)benzyl alcohol. For instance, it’s recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°C . These conditions help maintain the stability of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Br-5-Tf-Bz-OH in laboratory experiments is its high reactivity, which makes it a useful reagent for organic synthesis. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2-Br-5-Tf-Bz-OH is a strong nucleophile and should be handled with care. It should also be stored in a cool, dry place and should be handled in a well-ventilated area.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Br-5-Tf-Bz-OH in scientific research. It could be used as a reagent for the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It could also be used to synthesize polymers and as a stabilizer for organic compounds. Furthermore, it could be used in the synthesis of peptides and proteins. Additionally, 2-Br-5-Tf-Bz-OH could be used to study the mechanism of action of other organic compounds, as well as to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
“2-Brom-5-(Trifluormethyl)benzylalcohol” wird als Zwischenprodukt in der organischen Synthese verwendet . Es spielt eine entscheidende Rolle bei der Bildung komplexer organischer Moleküle aus einfacheren.
Reagenz in der pharmazeutischen Synthese
Diese Verbindung wird als Reagenz bei der Synthese von Arzneimitteln verwendet . Es trägt zur Bildung von Arzneimittelmolekülen bei und trägt zur Entwicklung neuer Medikamente bei.
Stabilisator in der Polymerproduktion
Es dient als Stabilisator bei der Herstellung von Polymeren . Die Zugabe dieser Verbindung kann die Eigenschaften von Polymeren verbessern und sie widerstandsfähiger und widerstandsfähiger gegen Abbau machen.
Arzneimittelentwicklung
“this compound” wurde in der Arzneimittelentwicklung eingesetzt . Es kann in potenzielle Arzneimittelmoleküle eingebaut werden und trägt zur Entdeckung neuer Behandlungen für verschiedene Krankheiten und Störungen bei.
Chemischer Katalysator
Diese Verbindung wurde auch als chemischer Katalysator verwendet . Als Katalysator beschleunigt es chemische Reaktionen, ohne im Prozess verbraucht zu werden, was es in verschiedenen chemischen Industrien wertvoll macht.
Komponente in von der FDA zugelassenen Medikamenten
Die Trifluormethylgruppe, die Teil der Struktur von “this compound” ist, findet sich in vielen von der FDA zugelassenen Medikamenten . Dies zeigt seine Bedeutung in der pharmazeutischen Industrie.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known to be a strong nucleophile and can react with electrophiles, such as carbonyl compounds, to form new covalent bonds . It can also react with other organic compounds, such as amines, to form new carbon-nitrogen bonds .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is based on its reactivity with other organic compounds . It can form new covalent bonds with electrophiles and other organic compounds, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
Eigenschaften
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXASTJJSPATSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007226 | |
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869725-53-1 | |
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

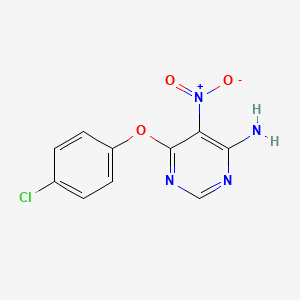
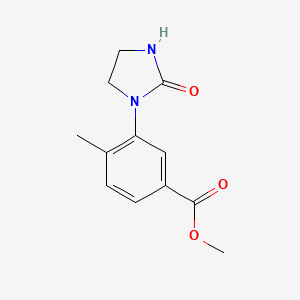
![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2456997.png)
![Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2456998.png)
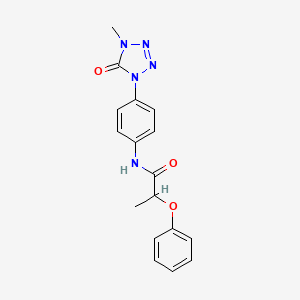
![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester](/img/structure/B2457002.png)
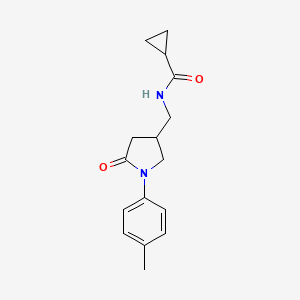
![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2457004.png)
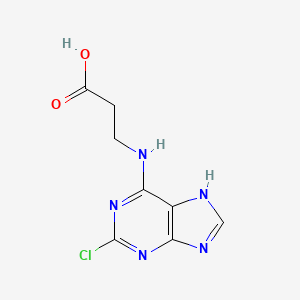
![N-{2-[1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2457012.png)
